Ethyl 3,3,3-trifluoroalaninate
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Overview
Description
Ethyl 3,3,3-trifluoroalaninate is a fluorinated amino acid derivative with the molecular formula C5H8F3NO2. This compound is of significant interest due to its unique chemical properties, which include the presence of a trifluoromethyl group. The incorporation of fluorine atoms into organic molecules often imparts unique biological and chemical properties, making such compounds valuable in various fields of research and industry .
Preparation Methods
The synthesis of Ethyl 3,3,3-trifluoroalaninate typically involves the reduction of chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis of the resulting diastereomeric sulfinamides . The reaction conditions for this synthesis are highly stereoselective, ensuring the production of non-racemic 3,3,3-trifluoroalanine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
Ethyl 3,3,3-trifluoroalaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like 9-BBN or DIBAH.
Common reagents used in these reactions include strong acids for hydrolysis, reducing agents like 9-BBN, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3,3,3-trifluoroalaninate has several applications in scientific research:
Biology: The compound’s unique properties make it valuable for studying enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoroalaninate involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context and the target enzyme .
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoroalaninate can be compared with other fluorinated amino acids, such as:
3,3,3-Trifluoroalanine: Similar in structure but lacks the ethyl ester group.
α-Quaternary α-ethynyl α-amino acids: These compounds also contain fluorine atoms and are used in similar applications.
Ethynylglycine: Another fluorinated amino acid derivative used in the synthesis of biologically active compounds.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the ethyl ester, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H8F3NO2 |
---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C5H8F3NO2/c1-2-11-4(10)3(9)5(6,7)8/h3H,2,9H2,1H3/t3-/m1/s1 |
InChI Key |
CLPSWBHEWJZMBS-GSVOUGTGSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C(F)(F)F)N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)N |
Origin of Product |
United States |
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